Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Description
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a formyl group and a methyl group at the 4-position of the piperidine ring, along with an ethyl ester at the 1-position. This compound’s formyl group makes it a valuable precursor for further functionalization, such as reductive amination or condensation reactions, enabling the synthesis of more complex bioactive molecules.
Properties
IUPAC Name |
ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGRMNQJIINDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Formylation: The piperidine ring is formylated at the 4-position using a formylating agent such as formic acid or formamide.
Methylation: The 4-position is also methylated using a methylating agent like methyl iodide.
Esterification: The final step involves esterification of the carboxyl group at the 1-position with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 4-methylpiperidine-1,4-dicarboxylic acid.
Reduction: Ethyl 4-hydroxymethyl-4-methylpiperidine-1-carboxylate.
Substitution: Ethyl 4-formyl-4-methylpiperidine-1-carboxamide.
Scientific Research Applications
While specific applications of ethyl 4-formyl-4-methylpiperidine-1-carboxylate are not detailed in the provided search results, the search results do highlight the applications of related compounds, which can provide insight into the potential uses of the target compound.
Note: The search results do not provide direct information about this compound. Therefore, the following information is inferred from related compounds and may not directly apply.
Potential Applications Based on Piperidine Derivatives
Piperidine derivatives, in general, are important in medicinal chemistry . They are frequently used as building blocks for synthesizing pharmaceuticals with a variety of biological activities .
Applications of Piperidine Derivatives:
- Inhibitors: Piperidine derivatives have been researched as inhibitors of Staphylococcus aureus and Escherichia coli enoyl-ACP reductase .
- GABAA Receptor Agonists: These compounds can act as GABAA receptor agonists .
- DNA-Binding Subunits: Piperidines can be employed as water-soluble DNA-binding subunits for analogs of cytotoxic antibiotics .
- Pharmaceuticals: They are used in the synthesis of tricyclic pharmaceuticals .
- 5-HT3 Antagonists: Piperidine derivatives can also function as 5-HT3 antagonists .
- Antiproliferative Agents: Ethyl 4-[4-(4-substituted)phenyl]piperidine-1-carboxylates have shown antiproliferative effects .
Synthesis Methods and Intermediates
Ethyl 4-piperidinecarboxylate compounds can be created through various methods, including cyclization reactions using sodium hydride . These compounds are valuable as pharmaceutical intermediates because their carbonyl and ester groups can be easily modified or combined with other functional groups .
Mechanism of Action
The mechanism of action of ethyl 4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 4-formyl-4-methylpiperidine-1-carboxylate and Analogues
Structural and Electronic Differences
- Ethyl vs.
- Formyl Group vs. Hydroxy/Amino Substituents: The formyl group in the target compound allows for nucleophilic addition reactions, whereas hydroxyl or amino groups (e.g., in and ) enable hydrogen bonding, altering solubility and target affinity.
- Benzimidazole and Piperazine Moieties : Compounds like and incorporate aromatic or heterocyclic substituents, enhancing π-π stacking or receptor-binding capabilities, which are absent in the simpler formyl-methyl derivative.
Biological Activity
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its versatility in drug design. The presence of the formyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD |
| Reference Drug (Bleomycin) | FaDu | TBD |
2. Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) are crucial for enhancing cholinergic transmission. This compound has been evaluated for its AChE inhibitory activity, showing promising results compared to established drugs like donepezil .
Table 2: AChE Inhibition Comparison
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Donepezil | TBD | Standard |
3. Anti-inflammatory Properties
The anti-inflammatory potential of piperidine derivatives is well-documented, with some compounds exhibiting significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .
Table 3: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 9.17 | TBD |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Neurotransmitter Modulation : By inhibiting AChE, the compound may enhance acetylcholine levels, thereby improving cognitive function.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inflammatory Pathway Regulation : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Cytotoxicity Studies : A study demonstrated that specific piperidine derivatives induced significant cytotoxicity in various cancer cell lines, highlighting their potential as anticancer agents .
- Neuroprotective Effects : Research on AChE inhibitors has shown that modifications to the piperidine structure can enhance neuroprotective effects against neurodegenerative diseases .
- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit inflammatory responses effectively, indicating their therapeutic potential in managing chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 4-formyl-4-methylpiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation or carboxylation reactions. For example, analogous piperidine derivatives are prepared using ethyl acetoacetate and arylhydrazines under reflux in ethanol, followed by hydrolysis . Critical parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., HCl or KOH) optimize cyclization.
- Temperature control : Reflux conditions (~80°C) prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity (>95%) is confirmed via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are functional groups identified?
- Methodological Answer :
- NMR : H NMR identifies the formyl proton (δ 9.5–10.0 ppm) and methyl groups (δ 1.0–1.5 ppm). C NMR confirms the carbonyl (C=O) at ~170 ppm .
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2800 cm (C-H stretching of methyl groups) .
- Mass Spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., 215.24 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and stereochemistry. For example:
- Data Collection : High-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
- Refinement : SHELXL refines structures using least-squares minimization. Key metrics: R-factor < 0.05, wR < 0.15 .
- Case Study : In piperidine-carboxylate analogs, crystallography confirmed axial-equatorial isomerism via torsional angles .
Q. What computational strategies predict the reactivity of the formyl group in this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-311++G(d,p) level. The formyl group’s electrophilicity is quantified via Fukui indices .
- Molecular Docking : AutoDock Vina assesses binding affinity with biological targets (e.g., enzymes), revealing steric or electronic constraints .
- MD Simulations : NAMD evaluates conformational stability in solvent models (e.g., water, DMSO) .
Q. How can researchers address discrepancies between experimental and theoretical data for this compound?
- Methodological Answer :
- Error Sources : Compare computational approximations (e.g., basis set limitations) with experimental noise (e.g., crystallographic resolution).
- Validation : Cross-validate NMR chemical shifts with computed GIAO (Gauge-Including Atomic Orbital) values. Adjust force fields in MD simulations to match observed bond lengths .
- Case Study : Discrepancies in vibrational spectra were resolved by incorporating anharmonic corrections in DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
